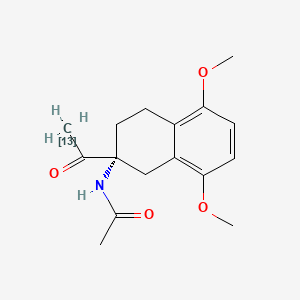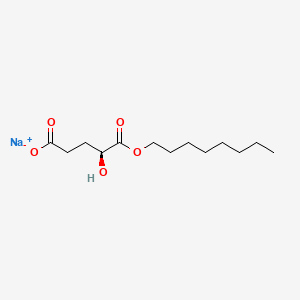
(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is formed from (2S)-2-hydroxyglutaric acid and octanol, with the sodium salt form enhancing its solubility in water. The compound has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt typically involves the esterification of (2S)-2-hydroxyglutaric acid with octanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to drive the reaction to completion. The resulting ester is then neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The esterification reaction is optimized for large-scale production by controlling parameters such as temperature, pressure, and reactant concentrations. The final product is purified through distillation or crystallization to obtain a high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield (2S)-2-hydroxyglutaric acid and octanol.
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Hydrolysis: (2S)-2-Hydroxyglutaric acid and octanol.
Oxidation: Depending on the conditions, products can include ketones or carboxylic acids.
Reduction: The primary alcohol corresponding to the ester.
Aplicaciones Científicas De Investigación
(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of metabolic pathways and enzyme kinetics.
Medicine: Investigated for its potential role in metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the formulation of pharmaceuticals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of (2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt involves its interaction with specific enzymes and metabolic pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in the metabolism of glutaric acid derivatives. The sodium salt form enhances its solubility and bioavailability, facilitating its uptake and utilization in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl Glutarate: An ester of glutaric acid and ethanol, used in similar applications but with different solubility and reactivity profiles.
Methyl Glutarate: Another ester of glutaric acid, with methanol as the alcohol component.
Butyl Glutarate: Formed from glutaric acid and butanol, with distinct physical and chemical properties.
Uniqueness
(2S)-2-Hydroxyglutaric Acid Octyl Ester Sodium Salt is unique due to its specific structure, which includes a hydroxyl group and an octyl ester moiety. This combination imparts unique solubility, reactivity, and biological activity compared to other glutaric acid esters. Its sodium salt form further enhances its solubility in aqueous environments, making it particularly useful in biological and medical research.
Propiedades
IUPAC Name |
sodium;(4S)-4-hydroxy-5-octoxy-5-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O5.Na/c1-2-3-4-5-6-7-10-18-13(17)11(14)8-9-12(15)16;/h11,14H,2-10H2,1H3,(H,15,16);/q;+1/p-1/t11-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZUHAPHNUWGBFM-MERQFXBCSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C(CCC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCOC(=O)[C@H](CCC(=O)[O-])O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NaO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
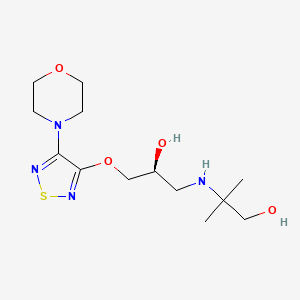
![19-[Chloro(dideuterio)methyl]-19-deuterio-20,20-dideuteriooxyoctatriacontane-18,21-dione](/img/structure/B587921.png)



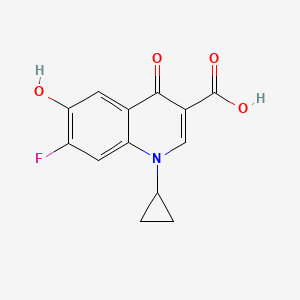
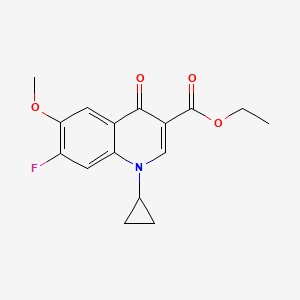
![diethyl 2-[(N-cyclopropyl-3-fluoro-4-methoxyanilino)methylidene]propanedioate](/img/structure/B587929.png)
![5-methyl-1-propyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B587932.png)

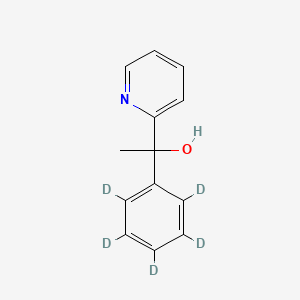
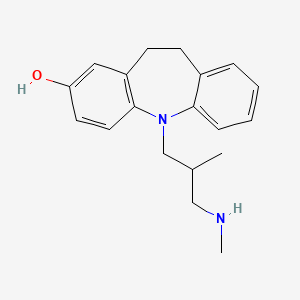
![[(3R,4R)-1-Benzyl-4-phenylpyrrolidin-3-YL]methanaminium chloride](/img/structure/B587941.png)
